Enantiomeric Potency Advantage
The (R)-enantiomer 30-R (CAS 675133-45-6) achieves a cell-free Rho kinase IC50 of 25 nM, a 12.4-fold improvement over the (S)-enantiomer 30-S (IC50 = 310 nM) measured under identical assay conditions [1]. This enantiomeric discrimination arises from the stereochemistry at C3 of the pyrrolidine ring, which governs whether the molecule can productively occupy the full volume of the ligand-binding pocket; docking studies confirmed that all stable conformers of 30-R occupy the binding pocket, whereas only a subset of 30-S conformers achieve productive occupancy [1]. The racemic mixture 23g displays an intermediate IC50 of 275 nM [1].
| Evidence Dimension | Cell-free Rho kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 25 nM (30-R, (R)-enantiomer) |
| Comparator Or Baseline | 310 nM (30-S, (S)-enantiomer); 275 nM (23g, racemate); 180 nM (HA-1077/Fasudil) |
| Quantified Difference | 30-R is 12.4-fold more potent than 30-S; 11-fold more potent than racemic 23g; 7.2-fold more potent than HA-1077 |
| Conditions | Cell-free Rho kinase assay; Rho-associated protein kinase 2 (ROCK II) enzymatic inhibition |
Why This Matters
Procuring the enantiomerically pure (R)-form is essential for experiments requiring maximal target engagement at minimal compound concentration; use of racemic material or the (S)-enantiomer will underestimate potency by an order of magnitude and confound dose-response interpretations.
- [1] Iwakubo M, Takami A, Okada Y, Kawata T, Tagami Y, Sato M, Sugiyama T, Fukushima K, Taya S, Amano M, Kaibuchi K, Iijima H. Design and synthesis of rho kinase inhibitors (III). Bioorg Med Chem. 2007 Jan 15;15(2):1022-33. Table 3, pp. 1027. DOI: 10.1016/j.bmc.2006.10.028. PMID: 17084087. View Source
